molecular formula C11H12F2N2O B13176358 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13176358
M. Wt: 226.22 g/mol
InChI Key: LHDYIJLJWYRAAV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by the presence of an aminomethyl group, a difluoroethyl group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: This step often involves the use of a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isoindolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindolin-1-one: A closely related compound with similar structural features.

    3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindole: Lacks the carbonyl group present in isoindolinone.

    3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-indole: Contains an indole core instead of an isoindolinone core.

Uniqueness

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the aminomethyl and difluoroethyl groups, which confer distinct chemical and biological properties. The difluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

3-(aminomethyl)-2-(2,2-difluoroethyl)-3H-isoindol-1-one

InChI

InChI=1S/C11H12F2N2O/c12-10(13)6-15-9(5-14)7-3-1-2-4-8(7)11(15)16/h1-4,9-10H,5-6,14H2

InChI Key

LHDYIJLJWYRAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CC(F)F)CN

Origin of Product

United States

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